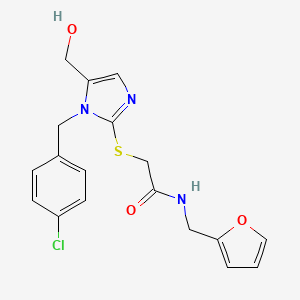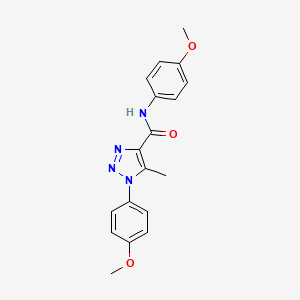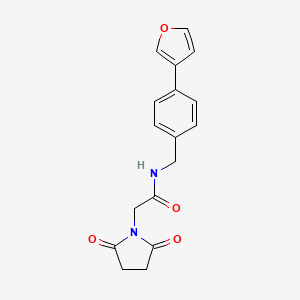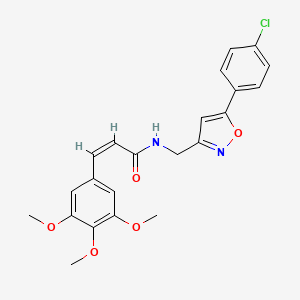
(Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H21ClN2O5 and its molecular weight is 428.87. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activity
Compounds structurally related to "(Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide" have been investigated for their potential herbicidal activities. For example, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrated significant herbicidal activities as inhibitors of PSII electron transport, highlighting the critical role of the acrylate group and chlorophenyl moiety in conferring herbicidal properties to these compounds (Wang et al., 2004).
Controlled-Release Formulations
Controlled-release formulations based on modifications of isoxazole compounds have shown potential in agricultural applications. These formulations can gradually release active agents, such as fungicides, into the environment, enhancing efficacy and reducing the need for frequent applications. The development of such formulations demonstrates the versatility of isoxazole derivatives in creating biologically active polymers (Tai et al., 2002).
Polymer Chemistry
Polymeric complexes and materials derived from acrylamide and isoxazole-based monomers showcase a wide range of applications, from biomedical to industrial uses. The synthesis and characterization of these polymers highlight the functional diversity and potential of incorporating specific moieties, such as the chlorophenyl and trimethoxyphenyl groups, into polymeric backbones. These advancements underline the growing interest in designing polymers with tailored properties for specific applications (El-Sonbati et al., 2018).
Corrosion Inhibition
Research into photo-cross-linkable polymers based on acrylate derivatives has identified their potential as corrosion inhibitors for metals in acidic environments. These polymers demonstrate the ability to form protective layers on metal surfaces, significantly reducing corrosion rates and offering a novel approach to prolonging the lifespan of metal components in harsh chemical conditions (Baskar et al., 2014).
Tissue Engineering
In the field of tissue engineering, acrylamide-based scaffolds have been developed to support cell growth and tissue regeneration. These scaffolds are designed with controlled porosity and degradation rates to match the needs of specific tissue engineering applications, illustrating the adaptability and utility of acrylamide derivatives in creating biocompatible and functional materials for medical research (Galperin et al., 2010).
Propriétés
IUPAC Name |
(Z)-N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-27-19-10-14(11-20(28-2)22(19)29-3)4-9-21(26)24-13-17-12-18(30-25-17)15-5-7-16(23)8-6-15/h4-12H,13H2,1-3H3,(H,24,26)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPCJWYIZDYHQM-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclopropyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2772310.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2772312.png)
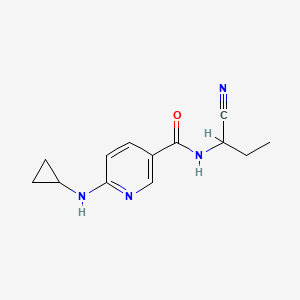
![(E)-methyl 2-((2-chlorobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2772314.png)
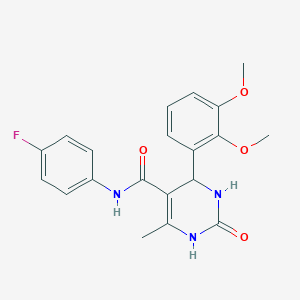

![4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2772319.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2772327.png)
